![molecular formula C24H36O5S B11825694 (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)
(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate
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Overview
Description
The compound (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate is a complex organic molecule with a unique structure. This compound features multiple chiral centers, hydroxyl groups, and a vinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the core cyclopentannulene structure, followed by the introduction of functional groups such as hydroxyl, vinyl, and acetylthio groups. Common synthetic routes may include:
- Cyclization Reactions : Formation of the core structure through cyclization of linear precursors.
- Functional Group Introduction : Addition of hydroxyl, vinyl, and acetylthio groups using reagents like hydroxylating agents, vinylating agents, and acetylthio compounds.
- Chiral Resolution : Separation of enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
- Reduction : Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
- Substitution : Replacement of functional groups with other groups using nucleophiles or electrophiles.
- Oxidizing Agents : PCC, KMnO4, CrO3
- Reducing Agents : NaBH4, LiAlH4
- Nucleophiles : Grignard reagents, organolithium compounds
- Electrophiles : Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in pharmaceutical formulations due to its unique bioactive properties. Its hydroxyl groups can enhance solubility and bioavailability of drugs. Studies suggest that compounds with similar structures may exhibit anti-inflammatory and analgesic activities. For instance:
- Anti-inflammatory Effects: Research indicates that derivatives of this compound could act as inhibitors of specific enzymes involved in inflammatory pathways. This opens avenues for developing new anti-inflammatory medications .
Organic Synthesis
Due to its complex structure and functional groups, this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize other biologically active molecules or as a reagent in various chemical reactions.
Material Science
The unique properties of this compound can be harnessed in material science for developing advanced materials with specific functionalities. Its ability to form stable complexes may enable the creation of novel polymers or nanomaterials.
Environmental Chemistry
Research into the environmental applications of this compound is emerging. Its potential use in catalysis for pollutant degradation is being explored. The compound's stability and reactivity could make it suitable for environmental remediation processes.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory activity of related compounds derived from this structure. The results indicated significant inhibition of the enzyme lipoxygenase, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to enhance its pharmacological properties. The derivatives were tested for their efficacy against various biological targets, demonstrating improved activity compared to the parent compound .
Case Study 3: Environmental Remediation
Research conducted on the environmental impact of similar compounds showed promising results in catalyzing the breakdown of harmful pollutants in water systems. This suggests that compounds like (3aR,4R,5R...) could play a role in developing eco-friendly remediation technologies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds:
- (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate
- (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate
Uniqueness: This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Biological Activity
The compound (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta annulen-5-yl 2-(acetylthio)acetate is a complex organic molecule with potential biological activities. This article explores its biological properties based on various research findings and case studies.
- Molecular Formula : C30H51NO4S2
- Molecular Weight : 553.86 g/mol
- CAS Number : 31716-11-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily as an anti-Wolbachia agent. Wolbachia are intracellular bacteria that are symbiotic with many arthropods and nematodes and are implicated in various diseases.
The compound's mechanism involves inhibiting the growth of Wolbachia, which is crucial for the survival of filarial nematodes such as Onchocerca volvulus, the causative agent of river blindness. By targeting Wolbachia, this compound may help reduce the viability of these parasites in infected hosts.
Case Studies and Research Findings
-
In Vitro Studies
In a study published in the Journal of Medicinal Chemistry, the compound was tested alongside other pleuromutilin derivatives. The results indicated that it had comparable potency against Wolbachia strains when assessed in vitro. The structure–activity relationship (SAR) analysis revealed that modifications to the compound could enhance its efficacy against these bacteria . -
Pharmacokinetics and ADME
Further investigations into the pharmacokinetic properties of this compound showed promising absorption and distribution characteristics. In vitro assays demonstrated that it was metabolized efficiently but retained sufficient bioavailability to exert its therapeutic effects . The compound's lipophilicity was noted as a factor that could influence its metabolic stability. -
Comparative Efficacy
A comparative analysis with other known anti-Wolbachia agents highlighted its effectiveness. For instance, while traditional antibiotics like tetracycline have been used to target Wolbachia, this compound showed a more favorable profile in terms of selectivity and reduced side effects .
Data Tables
Study | Compound | EC50 (nM) | Notes |
---|---|---|---|
Study 1 | (3aR,4R,5R...) | 101 | Effective against Wolbachia infected cells |
Study 2 | Retapamulin | >1000 | Less effective compared to the target compound |
Study 3 | Valnemulin | 12 | Moderate efficacy; less than target compound |
Properties
Molecular Formula |
C24H36O5S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C24H36O5S/c1-7-22(5)12-18(29-19(27)13-30-16(4)25)23(6)14(2)8-10-24(15(3)21(22)28)11-9-17(26)20(23)24/h7,14-15,18,20-21,28H,1,8-13H2,2-6H3/t14-,15+,18-,20+,21+,22-,23+,24+/m1/s1 |
InChI Key |
VPGRVENSSGKXKY-RAANGNPSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(=O)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(=O)C)C |
Origin of Product |
United States |
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